1-(Phenylsulfonyl)-2-iodo-4-azaindole
CAS No.: 1227270-21-4
Cat. No.: VC0060271
Molecular Formula: C13H9IN2O2S
Molecular Weight: 384.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227270-21-4 |
|---|---|
| Molecular Formula | C13H9IN2O2S |
| Molecular Weight | 384.191 |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C13H9IN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |
| Standard InChI Key | JHCZBNBLVCAJHA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=CC=C3 |
Introduction
1-(Phenylsulfonyl)-2-iodo-4-azaindole is a heterocyclic organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. It features a complex structure characterized by an indole core substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties to the compound.
Molecular Details
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Molecular Formula: C13H9IN2O2S
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Molecular Weight: Approximately 383.20 g/mol
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Synonyms: 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, CHEMBL556118
Synthesis
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole typically involves multi-step reactions:
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Formation of the Azaindole Core:
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Methods such as Fischer indole synthesis or Bartoli indole synthesis are employed to construct the azaindole framework.
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Introduction of the Phenylsulfonyl Group:
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Sulfonylation is carried out using phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
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Iodination:
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The iodine atom is introduced at the 2-position using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
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These steps may be optimized for industrial-scale production to improve yield and purity.
Chemical Reactions
The compound exhibits diverse chemical reactivity due to its functional groups:
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Substitution Reactions:
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The iodine atom can be replaced by other nucleophiles through reactions with organometallic reagents like Grignard reagents or organolithium compounds.
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Cross-Coupling Reactions:
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It participates in Suzuki-Miyaura or Sonogashira couplings to form carbon-carbon bonds.
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Oxidation/Reduction:
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The phenylsulfonyl group can undergo oxidation to form sulfoxides or sulfones.
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Medicinal Chemistry
The compound serves as a building block in designing pharmaceutical agents, particularly kinase inhibitors targeting diseases like cancer and autoimmune disorders. Its ability to interact with enzymes via halogen bonding enhances its therapeutic potential.
Materials Science
It is used in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs), where its electronic properties are crucial.
Biological Studies
In biological research, it helps investigate cellular pathways and molecular interactions due to its structural complexity.
Mechanism of Action
The phenylsulfonyl group enhances binding affinity to molecular targets, while the iodine atom facilitates halogen bonding with enzymes or receptors. These interactions modulate protein activity, making it a promising candidate for targeted therapies.
Comparison with Analogous Compounds
| Compound | Key Difference | Impact on Properties |
|---|---|---|
| 1-(Phenylsulfonyl)-2-bromo-4-azaindole | Bromine instead of iodine | Reduced reactivity |
| 1-(Phenylsulfonyl)-2-chloro-4-azaindole | Chlorine instead of iodine | Different electronic properties |
| 1-(Phenylsulfonyl)-2-fluoro-4-azaindole | Fluorine instead of iodine | Altered binding interactions |
Biological Activity
This compound has demonstrated potential as a kinase inhibitor, targeting signaling pathways involved in cancer and inflammatory diseases. Its unique substitution pattern allows for selective binding to active sites of specific enzymes.
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